6-ethyl-3H-thieno[2,3-d]triazin-4-one
Description
Properties
IUPAC Name |
6-ethyl-3H-thieno[2,3-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-2-4-3-5-6(11)8-10-9-7(5)12-4/h3H,2H2,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQFMOCODLGWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Applications
Numerous studies have investigated the anticancer properties of thieno[2,3-d]triazin derivatives. For example:
- Mechanism of Action : Research indicates that compounds like 6-ethyl-3H-thieno[2,3-d]triazin-4-one may inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways. Molecular docking studies suggest strong binding affinities to these targets, indicating potential as effective anticancer agents .
- Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer) have shown significant cytotoxic effects. The IC50 values indicate that these compounds can effectively reduce cell viability at low concentrations .
Antimicrobial Properties
Beyond anticancer applications, 6-ethyl-3H-thieno[2,3-d]triazin-4-one has demonstrated antimicrobial activity:
- Spectrum of Activity : Studies have highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism that disrupts bacterial cell wall synthesis, leading to cell lysis .
- Comparative Efficacy : When compared with standard antibiotics like ciprofloxacin, thieno[2,3-d]triazin derivatives showed comparable or enhanced activity against resistant strains .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Evaluated against MCF-7 and HCT-116 cell lines; exhibited IC50 values < 10 µM. Induced apoptosis via EGFR inhibition. |
| 2 | Antimicrobial Efficacy | Tested against E. coli and S. aureus; showed significant inhibition zones comparable to standard antibiotics. |
| 3 | Molecular Docking | Strong binding affinity to PI3K; suggested potential for development as a multitargeted cancer therapy. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
- CP-2 (3-Ethyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d][1,2,3]triazin-4-one): Structure: A benzothieno-triazinone with an ethyl group at position 3 and a fused cyclohexene ring. Activity: Demonstrated moderate anti-hyperlipidemic effects in rats, reducing LDL-C and VLDL-C levels. However, it was less potent than CP-6 (2-chlorophenyl-substituted analogue) . Key Difference: Substituent position (3- vs. 6-ethyl) and fused benzo/cyclohexene rings may alter bioavailability and target interactions.
- 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one: Structure: Pyrimidin-4-one fused with thiophene, methyl at position 6.
Analogues with Different Fused Ring Systems
- 6-Ethyl-3-methyl-7H-thiazolo[2,3-b][1,2,4]triazin-7-one (3b): Structure: Thiazolo-triazinone with ethyl and methyl substituents. Activity: No specific data provided, but thiazole rings (vs. thiophene) introduce nitrogen, altering electronic properties and solubility .
- 3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (5a-k): Structure: Thiadiazolo-triazinone with tert-butyl and aryl groups.
Benzotriazinone Analogues
- 6-Chloro-1,2,3-benzotriazin-4(3H)-one: Structure: Benzene fused to triazinone with a chloro substituent. Activity: Benzotriazinones are often used as protease inhibitors.
Key Findings and Implications
Substituent Position Matters : The 6-ethyl group in the target compound may confer distinct steric effects compared to 3-substituted analogues like CP-2, influencing receptor binding .
Fused Ring Systems Dictate Activity: Thiophene-triazinones (anti-hyperlipidemic) vs. thiadiazolo-triazinones (anti-TB) demonstrate how ring systems direct therapeutic applications .
Electron-Donating vs. Electron-Withdrawing Groups : Chlorophenyl substituents (CP-6) enhance anti-hyperlipidemic potency over ethyl/methyl groups, likely due to increased lipophilicity and target affinity .
Preparation Methods
Reaction Pathway
This method involves diazotization of 2-amino-4-ethylthiophene-3-carboxamide derivatives followed by cyclization under acidic conditions.
Steps :
-
Starting Material : Ethyl 2-amino-4-ethyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized via the Gewald reaction using 4-ethylcyclohexanone, ethyl cyanoacetate, and sulfur.
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Diazotization : Treatment with NaNO₂ in concentrated HCl at 0–5°C generates a diazonium intermediate.
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Cyclization : The intermediate spontaneously cyclizes to form 6-ethyl-3H-thieno[2,3-d]triazin-4-one under reflux in acetic acid.
Conditions :
-
Temperature: 0–5°C (diazotization), 100–110°C (cyclization).
Key Data :
Cyclocondensation with Ethyl Isothiocyanate
Reaction Pathway
Ethyl isothiocyanate reacts with 2-amino-4-ethylthiophene-3-carbonitrile to form a thioureido intermediate, which cyclizes in basic conditions.
Steps :
-
Intermediate Formation : 2-Amino-4-ethylthiophene-3-carbonitrile reacts with ethyl isothiocyanate in ethanol with triethylamine.
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Cyclization : The thioureido derivative undergoes base-mediated cyclization (NaOH/EtOH) to yield the triazinone.
Conditions :
Key Data :
Formamide-Mediated Cyclization
Reaction Pathway
Formamide acts as a cyclizing agent for 2-amino-4-ethylthiophene-3-carboxamide derivatives under microwave irradiation.
Steps :
-
Starting Material : 2-Amino-4-ethylthiophene-3-carboxamide is prepared via hydrolysis of the corresponding nitrile.
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Cyclization : Heating with formamide at 150–160°C (or microwave irradiation at 350 W) induces ring closure.
Conditions :
Key Data :
Alkylation of Triazinone Precursors
Reaction Pathway
A halogenated triazinone intermediate undergoes nucleophilic substitution with ethyl Grignard reagents.
Steps :
-
Halogenation : 6-Chloro-3H-thieno[2,3-d]triazin-4-one is treated with PCl₅ to generate 6-chloro derivative.
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Alkylation : Reaction with ethylmagnesium bromide in THF substitutes chlorine with ethyl.
Conditions :
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Diazotization | Scalable, uses inexpensive reagents | Requires strict temperature control | 45–50% |
| Isothiocyanate Route | High regioselectivity | Toxic reagents (isothiocyanate) | 50–60% |
| Formamide Cyclization | Rapid (microwave-assisted) | Requires specialized equipment | 75–80% |
| Alkylation | Flexible substitution | Low yields for bulky groups | 60–65% |
Q & A
Q. What are the optimal synthetic routes for 6-ethyl-3H-thieno[2,3-d]triazin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor thiophene-triazine hybrids under controlled conditions. For analogous triazine derivatives, refluxing in ethanol or DMF with catalytic acid (e.g., HCl) at 80–100°C for 6–12 hours achieves cyclization . Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of ethylating agents (e.g., ethyl bromide) to minimize side reactions like over-alkylation.
Q. How can structural characterization of 6-ethyl-3H-thieno[2,3-d]triazin-4-one be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of -/-NMR to identify ethyl group integration and thienotriazine ring protons. X-ray crystallography (as in triazine-based hydrazones ) resolves regiochemistry ambiguities. For spectral validation, compare experimental IR (C=O stretch ~1700 cm) and MS (parent ion at m/z 195.2) with computational data from DFT simulations .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for thienotriazine derivatives?
- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and quantify residual solvents via GC-MS. For bioactivity studies, standardize assay conditions (e.g., pH 7.4 buffer for enzyme inhibition assays) and include positive controls like known kinase inhibitors to calibrate results .
Q. How can regioselectivity be controlled during functionalization of the thienotriazine core?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the 5-position is favored due to electron-rich thiophene moiety. Use directing groups (e.g., nitro or amino) to modify reactivity. For example, nitration with HNO/HSO at 0°C selectively targets the 5-position, followed by reduction to an amine for further coupling . Computational modeling (e.g., Fukui indices) predicts reactive sites .
Q. What analytical methods resolve stability issues of 6-ethyl-3H-thienotriazin-4-one under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via UPLC-MS. Hydrolysis of the triazinone ring is a major pathway; adding antioxidants (e.g., BHT) or lyophilizing the compound improves stability. Compare degradation profiles with deuterated analogs to identify vulnerable sites .
Method Development & Validation
Q. How to design a derivative library for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on varying the ethyl group (e.g., substituting with cyclopropyl or halogenated alkyls) and modifying the thiophene ring (e.g., adding electron-withdrawing groups). Use parallel synthesis in 96-well plates with Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for high-throughput screening .
Q. What computational tools predict interactions of 6-ethyl-3H-thienotriazin-4-one with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to kinases or proteases. Validate predictions with SPR (surface plasmon resonance) binding assays and correlate with IC values from enzymatic assays. Use QSAR models to prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) .
Data Interpretation & Troubleshooting
Q. How to reconcile conflicting spectroscopic data for triazinone derivatives?
Q. What mechanistic insights can be gained from studying the photophysical properties of this compound?
- Methodological Answer : UV-Vis spectroscopy (λ ~320 nm) and fluorescence quenching experiments reveal π→π* transitions and exciton interactions. Time-resolved fluorescence in different solvents (e.g., toluene vs. DMF) probes solvatochromism and aggregation behavior, relevant for optoelectronic applications .
Ethical & Safety Considerations
Q. What protocols ensure safe handling of reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
